4-(2-Thienyl)butanoic acid methyl ester
Overview
Description
4-(2-Thienyl)butanoic acid methyl ester is a useful research compound. Its molecular formula is C9H12O2S and its molecular weight is 184.26 g/mol. The purity is usually 95%.
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Scientific Research Applications
Electropolymerization and Polymer Properties
- Electropolymerization : A study demonstrated the successful electropolymerization of a compound similar to 4-(2-Thienyl)butanoic acid methyl ester, which resulted in a highly cross-linked, insoluble polymer. This polymer exhibited desirable properties like hardness (Dass, Mulik, Sotiriou-Leventis, & Leventis, 2006).
Analytical Chemistry Applications
- Fluorogenic Labeling for High-Performance Liquid Chromatography (HPLC) : The methyl ester of a structurally similar compound was used as a fluorogenic labeling agent for HPLC, showing potential in the analysis of biologically important thiols (Gatti, Cavrini, Roveri, & Pinzauti, 1990).
Organic Synthesis and Biochemistry
- Synthesis and Biochemical Applications : Research on related compounds revealed their roles in inhibiting mycolic acid biosynthesis, suggesting potential applications in targeting bacterial cell walls (Hartmann et al., 1994).
Organic Electronics
- Organic Photovoltaic Materials : Studies on derivatives of this compound, such as [6,6]-Thienyl-C61-butyric acid methyl esters, have shown their effectiveness as acceptor materials in bulk-heterojunction polymer solar cells, enhancing the power conversion efficiency of these devices (Zhao et al., 2010).
Environmental Analysis
- Herbicide Analysis in Soil : The compound has been used in the chromatographic analysis of chlorophenoxy acid herbicides and their esters in soil, demonstrating its utility in environmental monitoring (Rosales-Conrado et al., 2002).
Safety and Hazards
Properties
IUPAC Name |
methyl 4-thiophen-2-ylbutanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O2S/c1-11-9(10)6-2-4-8-5-3-7-12-8/h3,5,7H,2,4,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUTXOYOSYBCRBT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCCC1=CC=CS1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90174946 | |
Record name | 4-(2-Thienyl)butanoic acid methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90174946 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20828-66-4 | |
Record name | 4-(2-Thienyl)butanoic acid methyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020828664 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-(2-Thienyl)butanoic acid methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90174946 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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